2,5-Dibromoaniline

Catalog No.
S576027
CAS No.
3638-73-1
M.F
C6H5Br2N
M. Wt
250.92 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dibromoaniline

CAS Number

3638-73-1

Product Name

2,5-Dibromoaniline

IUPAC Name

2,5-dibromoaniline

Molecular Formula

C6H5Br2N

Molecular Weight

250.92 g/mol

InChI

InChI=1S/C6H5Br2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2

InChI Key

WRTAZRGRFBCKBU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)N)Br

Synonyms

2,5-DBA, 2,5-dibromoaniline

Canonical SMILES

C1=CC(=C(C=C1Br)N)Br

2,5-Dibromoaniline is an aromatic organic compound derived from aniline (benzenamine) with two bromine atoms replacing hydrogen atoms at the 2nd and 5th positions of the benzene ring. It is a white to slightly yellow solid at room temperature []. 2,5-Dibromoaniline serves as a valuable intermediate in the synthesis of various other bromo-substituted aromatic compounds used in scientific research [].


Molecular Structure Analysis

The key feature of 2,5-Dibromoaniline's structure is the presence of a benzene ring (C6H6) with two bromine (Br) atoms attached at the 2nd and 5th positions. The amino group (NH2) is positioned directly attached to the benzene ring at the 1st position []. This structure results in a molecule with a polar amino group and two bulky, electron-withdrawing bromine atoms.


Chemical Reactions Analysis

Synthesis:

One common method for synthesizing 2,5-Dibromoaniline involves the nitration of 1,2-dibromobenzene followed by reduction of the nitro group to an amine [].

C6H4Br2 + HNO3 -> C6H3Br2NO2 (2,5-Dibromonitrobenzene) []

C6H3Br2NO2 + 6H -> C6H5Br2NH2 (2,5-Dibromoaniline) + 2H2O []

Further reactions:

2,5-Dibromoaniline can be used as a starting material for the synthesis of various other bromo-substituted aromatic compounds. For instance, it has been used in the synthesis of 2,4,5-tribromoaniline and 2-(3,4-dimethoxyphenyl)-5-bromobenzothiazole [, ]. However, specific reaction mechanisms for these processes are beyond the scope of this analysis.

Physical and Chemical Properties

  • Molecular Formula: C6H5Br2N []
  • Molecular Weight: 250.92 g/mol []
  • Physical State: Solid (at 20°C) []
  • Melting Point: 51-53 °C (literature value) []
  • Solubility: Data on specific solubility is limited, but expected to have low solubility in water due to the non-polar character of the aromatic ring and the bulky bromine atoms. It may be soluble in organic solvents like dichloromethane or dimethylformamide.
  • Stability: Air-sensitive []. This suggests the compound may react with oxygen in the air, potentially undergoing oxidation or decomposition.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.89%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (86.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.78%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3638-73-1

Wikipedia

2,5-Dibromoaniline

Dates

Modify: 2023-08-15

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